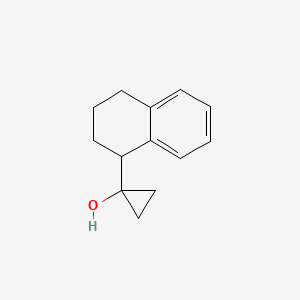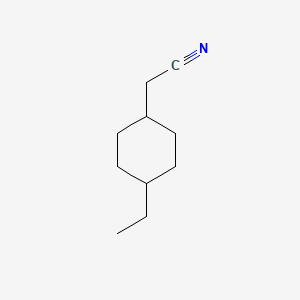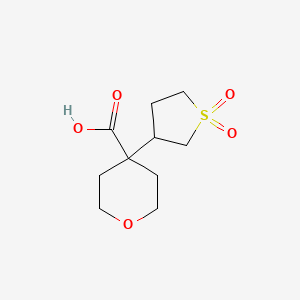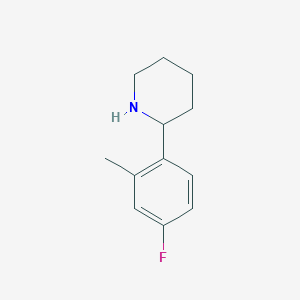![molecular formula C9H8F5NO B13596253 2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)
2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure through various chemical reactions. One common method is the difluoromethylation of aromatic compounds, which can be achieved using difluorocarbene reagents. These reagents facilitate the formation of C-F bonds under mild conditions, often using catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler fluorinated amines or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups .
Applications De Recherche Scientifique
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for studying biological processes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine involves its interaction with molecular targets through the formation of strong C-F bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects. The compound’s fluorine atoms enhance its binding affinity and selectivity, making it a potent modulator of various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid: This compound shares a similar structure but contains an acetic acid group instead of an amine group.
Trifluoromethyl ethers: These compounds have a trifluoromethoxy group attached to different aromatic or aliphatic backbones.
Uniqueness
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is unique due to its combination of difluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties.
Propriétés
Formule moléculaire |
C9H8F5NO |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5NO/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4H,5,15H2 |
Clé InChI |
JFJRKOQOCWZGCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CN)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)










![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

